Two-Electron Reduction Potential: Most Resistant to Reduction
The two-electron reduction potential of [CpFe(CO)₂]₂ is the most negative among seven common metal carbonyl dimers, meaning it is the most difficult to reduce. The ordering is Cp₂Fe₂(CO)₄ > Re₂(CO)₁₀ > Cp₂W₂(CO)₆ > Mn₂(CO)₁₀ > Cp₂Mo₂(CO)₆ > Cp₂Cr₂(CO)₆ > Co₂(CO)₈, with potentials spanning approximately 1.5 V across the series. Consequently, in a reaction with Mn(CO)₅⁻ anion, Mn₂(CO)₁₀ is reduced while [CpFe(CO)₂]₂ remains intact, dictating the direction of electron transfer in mixed-dimer systems [1].
- Cp2Fe2(CO)4 Target
- Re2(CO)10
- Cp2W2(CO)6
- Mn2(CO)10
- Cp2Mo2(CO)6
- Cp2Cr2(CO)6
- Co2(CO)8 (most positive)
| Evidence Dimension | Two-electron reduction potential (relative ordering, all potentials negative vs. reference) |
|---|---|
| Target Compound Data | Cp₂Fe₂(CO)₄: most negative; least easily reduced |
| Comparator Or Baseline | Mn₂(CO)₁₀: more positive (easier to reduce); Co₂(CO)₈: most positive (easiest to reduce) |
| Quantified Difference | Approximately 1.5 V span across the seven-dimer series; Cp₂Fe₂(CO)₄ is at the extreme negative end |
| Conditions | Electrochemical measurements in aprotic solvents; potentials referenced vs. internal standard |
Why This Matters
This uniquely negative reduction potential makes [CpFe(CO)₂]₂ the preferred precursor when a reductively stable dimer is required, avoiding unwanted electron-transfer side reactions that plague more easily reduced analogs.
- [1] UNT Digital Library. Comparison of group transfer, inner sphere and outer sphere electron transfer mechanisms of organometallic complexes. https://digital.library.unt.edu/ark:/67531/metadc1113184/m1/4/ View Source
